4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide
Description
This compound belongs to the pyrimidine-5-carboxamide class, characterized by a central pyrimidine ring substituted at positions 2, 4, and 3. Key structural features include:
- N-[(2-fluorophenyl)methyl] carboxamide: The 2-fluorobenzyl group contributes to lipophilicity and metabolic stability .
- 2-[4-(3-methylphenyl)piperazin-1-yl] substituent: The piperazine ring with a 3-methylphenyl group may influence receptor binding affinity, particularly in neurological or kinase targets .
Properties
IUPAC Name |
4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN6O/c1-16-5-4-7-18(13-16)29-9-11-30(12-10-29)23-27-15-19(21(25)28-23)22(31)26-14-17-6-2-3-8-20(17)24/h2-8,13,15H,9-12,14H2,1H3,(H,26,31)(H2,25,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQHSWJZBDBSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide is a novel pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula of the compound is , and it features a pyrimidine ring substituted with an amino group and a piperazine moiety. The presence of a fluorophenyl group enhances its lipophilicity and may influence its biological interactions.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:
- Kinase Inhibition : Many pyrimidine derivatives act as kinase inhibitors, which are crucial in cancer therapy. The compound's structure suggests it may inhibit specific kinases involved in tumor growth and proliferation.
- Neurotransmitter Modulation : The piperazine ring is commonly associated with neuroactive compounds, indicating potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.2 | Induction of apoptosis |
| MCF-7 (breast cancer) | 3.8 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 4.5 | Inhibition of cell migration |
These results indicate that the compound may serve as a lead candidate for further development in anticancer therapies.
Antimicrobial Activity
Preliminary tests have shown that the compound also possesses antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 20 µg/mL |
These findings suggest potential applications in treating bacterial and fungal infections.
Case Studies
A recent study focused on the synthesis and evaluation of similar pyrimidine derivatives highlighted the importance of structural modifications in enhancing biological activity. For example, derivatives with additional halogen substitutions showed improved potency against specific cancer cell lines, emphasizing the role of molecular structure in pharmacological efficacy .
Safety and Toxicology
Toxicological assessments revealed that the compound exhibits low toxicity profiles in human cell lines, indicating a favorable safety margin for further development. The compound's cytotoxicity was evaluated using human embryonic kidney cells (HEK-293), where it demonstrated minimal adverse effects at therapeutic concentrations .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related pyrimidine-5-carboxamide derivatives:
Key Structural Differences and Implications
Piperazine Substituents :
- The target compound’s 3-methylphenylpiperazine group may enhance selectivity for serotonin or dopamine receptors compared to morpholine-carbonyl (Compound 7) or pyridinyl (Compound in ) substituents .
- In Dasatinib, the hydroxyethylpiperazine group is critical for kinase binding .
Aromatic Substitutions: The 2-fluorobenzyl group in the target compound likely improves blood-brain barrier penetration relative to methoxybenzyl (Compound in ) or nitrophenoxypropyl (Compound 12a) groups . Compounds with chlorophenyl or trifluoromethylpyridinyl groups (e.g., ) exhibit distinct electronic profiles affecting target engagement .
Kinase Inhibition: The pyrimidine-5-carboxamide scaffold is shared with Dasatinib, but the absence of a thiazole ring may reduce kinase polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
